molecular formula C12H11ClN2S2 B11763879 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol

2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol

Cat. No.: B11763879
M. Wt: 282.8 g/mol
InChI Key: ZNSHHKRIBCJWAB-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrimidine ring substituted with a 4-chlorobenzylthio group and a methyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol typically involves the reaction of 4-chlorobenzyl chloride with 6-methylpyrimidine-4-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the chlorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorobenzyl)thio)-5-nitro-1,3,4-thiadiazole: Known for its antimicrobial activity.

    4-(4-Chlorobenzyl)pyridine: Used in coordination chemistry and materials science.

Uniqueness

2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol stands out due to its unique combination of a pyrimidine ring with a chlorobenzylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2S2

Molecular Weight

282.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C12H11ClN2S2/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

ZNSHHKRIBCJWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N=C(N1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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